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Prothrombin precursor (13-29) - 105931-25-7

Prothrombin precursor (13-29)

Catalog Number: EVT-1168980
CAS Number: 105931-25-7
Molecular Formula: C84H130N24O32S2
Molecular Weight: 2052.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Prothrombin precursor (13-29) is a specific peptide derived from prothrombin, a crucial protein in the blood coagulation cascade. This peptide plays a significant role in various physiological processes, particularly in hemostasis, where it is involved in the conversion of prothrombin to thrombin, a key enzyme that catalyzes the formation of fibrin clots. The prothrombin precursor (13-29) consists of amino acids 13 to 29 of the prothrombin molecule and is important for studying the mechanisms of coagulation and potential therapeutic applications.

Source

Prothrombin is synthesized predominantly in the liver as a precursor protein consisting of 622 amino acids. It undergoes extensive post-translational modifications, including gamma-carboxylation of glutamic acid residues, which are essential for its function in coagulation. The specific segment known as prothrombin precursor (13-29) is obtained through solid-phase peptide synthesis techniques, allowing for detailed studies on its biochemical properties and interactions .

Classification

Prothrombin precursor (13-29) is classified as a peptide hormone and a member of the serine protease family. It is vital for the regulation of blood coagulation processes and has implications in various medical conditions related to clotting disorders. This peptide can also be categorized under bioactive peptides due to its role in influencing physiological functions.

Synthesis Analysis

Methods

The synthesis of prothrombin precursor (13-29) typically involves solid-phase peptide synthesis. This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support. For this specific peptide, bis(acetamidomethyl)-protected linear peptides are synthesized first, followed by cyclization to form the monomeric disulfide structure.

Technical Details

The cyclization process involves deprotection using mercuric acetate in acetic acid, followed by oxidation with potassium ferricyanide to form disulfide bonds. The successful formation of these bonds is critical for the biological activity of the resultant peptide. Experimental conditions are optimized by analyzing circular dichroism spectra across various solvent systems to determine the most effective environment for cyclization .

Molecular Structure Analysis

Structure

Prothrombin precursor (13-29) has a defined structure that contributes to its biological function. The molecular weight of this peptide is approximately 1,800 Da. Its structure includes several key functional groups that facilitate interactions with enzymes and other proteins involved in coagulation.

Data

The amino acid sequence of prothrombin precursor (13-29) consists of specific residues that are essential for its interaction with vitamin K-dependent carboxylase enzymes. The precise arrangement of these amino acids influences its conformation and reactivity within the coagulation cascade.

Chemical Reactions Analysis

Reactions

Prothrombin precursor (13-29) participates in several biochemical reactions, primarily involving its conversion into active thrombin through proteolytic cleavage by activated Factor X in conjunction with Factor V. This cleavage occurs at two critical sites: Arg271 and Arg320.

Technical Details

The reaction pathway can lead to different intermediates based on which cleavage site is activated first. Initial cleavage at Arg271 produces prethrombin-2, an inactive form, while cleavage at Arg320 generates meizothrombin, which is enzymatically active. These pathways are crucial for understanding how prothrombin activation is regulated during hemostasis .

Mechanism of Action

Process

The mechanism by which prothrombin precursor (13-29) exerts its effects involves its conversion into thrombin through enzymatic cleavage. Thrombin then catalyzes the conversion of fibrinogen into fibrin, facilitating clot formation.

Data

This process is heavily influenced by calcium ions and phospholipid surfaces, which enhance the binding and activity of prothrombinase complexes that mediate these reactions . The efficiency of this conversion can be affected by various factors, including the concentration of calcium and the presence of other co-factors.

Physical and Chemical Properties Analysis

Physical Properties

Prothrombin precursor (13-29) exhibits properties typical of peptides, such as solubility in aqueous solutions and stability under physiological conditions. Its structural conformation can change depending on environmental factors like pH and ionic strength.

Chemical Properties

Chemically, this peptide contains several functional groups that allow it to participate in hydrogen bonding and electrostatic interactions with other biomolecules. Its reactivity can be modulated by post-translational modifications that influence its interaction with enzymes involved in coagulation .

Applications

Prothrombin precursor (13-29) has significant scientific applications:

  • Research: It serves as a model compound for studying the mechanisms of blood coagulation and thrombus formation.
  • Therapeutics: Understanding its role can lead to the development of anticoagulant therapies aimed at preventing excessive clotting.
  • Diagnostics: It may be used in assays to evaluate coagulation pathways or monitor anticoagulant therapy effectiveness.
Biochemical Characterization of Prothrombin Precursor (13-29)

Structural Analysis of the Peptide Sequence

Primary Structure and Amino Acid Composition

Prothrombin precursor (13-29) is a 17-amino acid peptide fragment corresponding to residues 13-29 of the prothrombin protein's N-terminal region. This peptide has the molecular formula C₈₄H₁₃₀N₂₄O₃₂S₂ and a PubChem CID of 16131311 [1]. The sequence represents a highly conserved region within the prothrombin molecule that immediately follows the γ-carboxyglutamic acid (Gla) domain. The amino acid composition features several charged residues (glutamic acid, arginine) that contribute to its polar character, along with hydrophobic residues (proline, leucine) that influence its folding behavior. The strategic positioning of cysteine residues at specific locations enables the formation of disulfide bonds critical for structural stabilization. This peptide serves as a model system for studying the structural features that regulate prothrombin activation [2] [3].

Table 1: Amino Acid Composition of Prothrombin Precursor (13-29)

Residue PositionAmino AcidProperties
Not specifiedCysteine (C)Forms critical disulfide bond
Not specifiedGlutamic Acid (E)Potential γ-carboxylation site
Not specifiedProline (P)Influences secondary structure
Not specifiedArginine (R)Contributes positive charge
Not specifiedLeucine (L)Hydrophobic contributor

Disulfide Bond Formation and Cyclization Mechanisms

The tertiary structure of prothrombin precursor (13-29) is critically dependent on the formation of a single intramolecular disulfide bond between two cysteine residues. Synthesis studies reveal that this bond formation requires precise chemical manipulation to avoid polymerization and ensure correct folding. The optimal protocol involves initial synthesis of the linear peptide with cysteine residues protected as bis(acetamidomethyl) derivatives. Subsequent deprotection is achieved using mercuric acetate in acetic acid, followed by oxidation with potassium ferricyanide to form the disulfide bond [2]. This controlled oxidation step is crucial as premature exposure to oxidizing conditions leads to insoluble polymeric aggregates instead of the desired monomeric cyclic structure. The cyclization reaction exhibits significant solvent dependence, with aqueous systems proving more effective than organic solvents for obtaining the correctly folded monomeric peptide [2]. The formation of this disulfide bond imposes structural constraints that position tyrosine and tryptophan residues for potential interaction, as suggested by circular dichroism studies [6] [9].

Post-Translational Modifications (γ-Carboxylation)

While the full-length prothrombin molecule undergoes extensive post-translational modifications, particularly γ-carboxylation of multiple glutamic acid residues within the Gla domain, this modification is not inherently present in the synthetic prothrombin precursor (13-29) peptide. The γ-carboxylation process, essential for calcium binding and membrane association in intact prothrombin, is catalyzed by the vitamin K-dependent carboxylase in the endoplasmic reticulum [3] [7]. Residues within the (13-29) sequence may potentially influence this modification process in the full-length protein, as suggested by kinetic studies showing that the synthetic peptide serves as a substrate for carboxylase in vitro, albeit with relatively low efficiency (estimated Km > 1 mM) compared to smaller glutamate-containing substrates [2]. This indicates that while the sequence contains recognition elements for carboxylase binding, it lacks the full complement of structural features required for optimal catalytic efficiency observed with the intact prothrombin precursor or its larger fragments.

Synthesis and Purification Methodologies

Solid-Phase Peptide Synthesis Techniques

Synthetic bovine prothrombin precursor (13-29) is typically produced using solid-phase peptide synthesis (SPPS) methodologies, which allow precise control over the sequential addition of amino acids. The process begins with the C-terminal amino acid anchored to a resin support, followed by iterative cycles of deprotection, washing, and coupling of protected amino acid derivatives. The synthesis employs N-α-protected amino acids with acid-labile protecting groups (e.g., 9-fluorenylmethyloxycarbonyl, Fmoc) and side-chain protecting groups tailored for specific residues, particularly the acetamidomethyl (Acm) group for cysteine protection [2]. Coupling reactions are facilitated by activating agents such as N,N'-diisopropylcarbodiimide (DIC) or benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) in the presence of catalysts like 4-dimethylaminopyridine (DMAP). After complete chain assembly, the protected linear peptide is cleaved from the resin using trifluoroacetic acid (TFA)-based cocktails, typically yielding the crude linear precursor with protected cysteine residues ready for the critical cyclization step [2].

Optimization of Cyclization Protocols

The cyclization of prothrombin precursor (13-29) represents the most technically challenging aspect of its synthesis. Optimization studies identified a two-step protocol involving selective deprotection followed by controlled oxidation. The bis(Acm)-protected linear peptide undergoes deprotection using mercuric acetate in acetic acid, which selectively removes the Acm groups without affecting other protecting groups. Subsequent oxidation with potassium ferricyanide [K₃Fe(CN)₆] promotes disulfide bond formation under dilute conditions to minimize intermolecular reactions [2]. Alternative oxidizing agents such as iodine or dimethyl sulfoxide (DMSO) were found to be less effective, often leading to over-oxidation or polymerization. The reaction progress is monitored by reverse-phase high-performance liquid chromatography (RP-HPLC), with the cyclized monomeric peptide typically eluting earlier than the linear precursor due to its more compact structure. Optimal cyclization yields (typically 50-60%) are achieved at peptide concentrations below 0.1 mM in ammonium bicarbonate buffer (pH 7.5-8.5) at 4°C to minimize side reactions [2].

Challenges in Solubility and Polymerization Prevention

Significant challenges arise from the peptide's poor solubility and strong tendency toward polymerization during synthesis. The linear precursor exhibits extremely limited solubility in common organic solvents, severely complicating purification before cyclization. This insolubility is attributed to the hydrophobic character of certain sequence segments and intermolecular interactions between unprotected functional groups [2]. Polymerization during the oxidation step represents a major competing reaction pathway, particularly at peptide concentrations exceeding 0.5 mM. Circular dichroism studies demonstrated that solvent choice critically influences successful cyclization: aqueous systems containing chaotropic agents (e.g., guanidine hydrochloride) promote monomeric disulfide formation, while purely organic solvents (acetonitrile, dimethylformamide) invariably yield insoluble polymeric aggregates [2] [6]. The addition of redox-shuffling agents like reduced/oxidized glutathione has been explored to minimize polymerization by facilitating disulfide bond rearrangement, but with limited success for this particular peptide sequence.

Table 2: Synthesis Challenges and Mitigation Strategies for Prothrombin Precursor (13-29)

ChallengeUnderlying CauseMitigation Strategy
Poor solubilityHydrophobic residues aggregationUse of chaotropic agents (6M guanidine HCl)
Polymerization during oxidationIntermolecular disulfide formationUltra-dilute conditions (<0.1 mM)
Inefficient cyclizationCompeting conformational statesOptimized pH (7.5-8.5) and temperature (4°C)
Side-chain oxidationSusceptibility of Trp/Tyr residuesControlled oxidizing agent (K₃Fe(CN)₆)
Low final yieldCumulative losses from multiple stepsMinimize transfers; direct HPLC purification

Physicochemical Properties

Acid-Solubility and Stability in Organic Solvents

Prothrombin precursor (13-29) exhibits distinctive solubility characteristics that significantly impact its handling and analysis. Unlike its parent molecule prothrombin, which demonstrates pH-dependent solubility with reduced solubility near neutral pH, the (13-29) fragment maintains reasonable solubility in acidic aqueous environments (pH < 4.0) [2] [5]. This property facilitates purification using acidic mobile phases in reverse-phase chromatography and storage in lyophilized form. However, the peptide demonstrates extremely limited solubility in common organic solvents including acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), restricting its application in organic reaction systems [2]. Stability studies reveal that the disulfide-bonded cyclic structure provides substantial protection against acid-catalyzed degradation compared to linear peptides. While not directly tested for prothrombin (13-29), comparative studies with similar peptides show that disulfide-bonded structures exhibit significantly extended half-lives (T₁/₂ > 17 minutes at pH 1.39) versus linear counterparts (T₁/₂ ≈ 3 seconds under identical conditions), representing a stability enhancement of over 300-fold [5]. This exceptional acid stability is attributed to the conformational constraints imposed by the disulfide bond that protect labile peptide bonds from hydrolytic attack.

Circular Dichroism (CD) Spectral Analysis

Circular dichroism spectroscopy provides critical insights into the secondary structure and conformational behavior of prothrombin precursor (13-29). The CD spectrum of the correctly folded, disulfide-bonded peptide exhibits distinctive minima at approximately 208 nm and 222 nm, characteristic of partial α-helical content [6] [9]. This helical propensity is remarkable given the short peptide length and suggests stabilization through long-range interactions facilitated by the disulfide constraint. Comparative analysis of the linear precursor reveals a substantially different spectrum with a single minimum near 200 nm, indicative of predominantly random coil conformation [2] [6]. Solvent-dependent CD studies demonstrate that the cyclic peptide undergoes significant conformational changes in response to environmental polarity. In aqueous buffers, the peptide maintains a relatively ordered structure, while in organic solvents such as trifluoroethanol, the helical signatures intensify, suggesting enhanced structural stabilization in hydrophobic environments [6]. These conformational transitions informed the development of successful cyclization protocols by identifying solvent systems that favor the collapsed structure required for disulfide formation [2]. The CD data collectively support a model wherein the disulfide bond enforces a compact tertiary structure containing stable helical elements, potentially mimicking the conformation this sequence adopts within the intact prothrombin molecule.

Table 3: Circular Dichroism Spectral Characteristics of Prothrombin Precursor (13-29)

Sample FormSolvent SystemCharacteristic BandsStructural Interpretation
Cyclic peptideAqueous buffer (pH 7.4)Minima at 208 nm, 222 nmPartial α-helical structure
Cyclic peptide30% TrifluoroethanolEnhanced negative ellipticity at 222 nmIncreased helical stabilization
Linear precursorAqueous buffer (pH 7.4)Minimum at ~200 nmPredominantly random coil
Cyclic peptideOrganic solvents (DMF)Loss of defined structure; aggregationPolymerization/insolubility
Cyclic peptide6M Guanidine HClSingle minimum at 200-205 nmDenatured state with minimal structure

Properties

CAS Number

105931-25-7

Product Name

Prothrombin precursor (13-29)

IUPAC Name

(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[(2S)-5-[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-amino-4-carboxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-4-methylpentanoyl]amino]-5-[(2S)-5-carbamimidamido-2-[[(2S)-4-carboxy-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]butanoyl]amino]pentanoyl]oxy-5-oxopentanoyl]oxy-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-1-[(2S)-2-amino-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-sulfanylpropanoyl]amino]-3-oxopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]oxy-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid

Molecular Formula

C84H130N24O32S2

Molecular Weight

2052.2 g/mol

InChI

InChI=1S/C84H130N24O32S2/c1-39(2)32-52(102-69(124)46(88)35-59(89)110)72(127)98-48(20-26-63(117)118)71(126)99-49(15-10-30-95-84(92)93)79(134)138-64(119)27-21-50(101-73(128)53(33-40(3)4)103-75(130)56(37-141)106-68(123)44(86)18-24-61(113)114)80(135)139-65(120)28-22-51(81(136)140-82(137)54(34-42-12-7-6-8-13-42)104-66(121)41(5)96-67(122)43(85)17-23-60(111)112)100-70(125)47(14-9-29-94-83(90)91)97-74(129)55(36-109)105-76(131)57(38-142)107-77(132)58-16-11-31-108(58)78(133)45(87)19-25-62(115)116/h6-8,12-13,36,39-41,43-58,141-142H,9-11,14-35,37-38,85-88H2,1-5H3,(H2,89,110)(H,96,122)(H,97,129)(H,98,127)(H,99,126)(H,100,125)(H,101,128)(H,102,124)(H,103,130)(H,104,121)(H,105,131)(H,106,123)(H,107,132)(H,111,112)(H,113,114)(H,115,116)(H,117,118)(H4,90,91,94)(H4,92,93,95)/t41-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-/m0/s1

InChI Key

PKYMHAADCDTECT-HJPBRXGXSA-N

SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)OC(=O)CCC(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=O)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)N)N

Synonyms

prothrombin precursor (13-29)

Canonical SMILES

CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)OC(=O)CCC(C(=O)OC(=O)CCC(C(=O)OC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)NC(=O)C(CCC(=O)O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(C=O)NC(=O)C(CS)NC(=O)C2CCCN2C(=O)C(CCC(=O)O)N)NC(=O)C(CC(C)C)NC(=O)C(CS)NC(=O)C(CCC(=O)O)N)NC(=O)C(CC(=O)N)N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCC(=O)OC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CS)NC(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C=O)NC(=O)[C@H](CS)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)N)NC(=O)[C@H](CCC(=O)O)N

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